(7-Chlorobenzo[d]thiazol-2-yl)methanamine
Description
Significance of Benzothiazole (B30560) Derivatives in Heterocyclic Chemistry Research
Benzothiazole and its derivatives are a significant class of heterocyclic compounds due to their wide array of applications. nih.govuokerbala.edu.iq They are integral to the development of pharmaceuticals, agrochemicals, dyes, and industrial materials. The presence of both nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring, fused to a benzene (B151609) ring, imparts a unique reactivity and the ability to form various non-covalent interactions, which is crucial for biological activity. nih.gov The scientific literature extensively documents the synthesis and biological evaluation of benzothiazole derivatives, highlighting their importance in drug discovery and development. uokerbala.edu.iqasianpubs.org
Research Context of Substituted Benzothiazoles, Including Halogenated and Aminomethyl Variants
Similarly, the introduction of an aminomethyl group at the 2-position of the benzothiazole ring is a key functionalization. This group can act as a linker to other molecular fragments or as a pharmacophore itself, capable of forming hydrogen bonds and ionic interactions. The synthesis of 2-aminobenzothiazoles is a well-established area of research, with numerous methods developed for their preparation. nih.gov These compounds often serve as versatile intermediates for the synthesis of more complex derivatives. nih.gov
Overview of the Research Landscape Surrounding (7-Chlorobenzo[d]thiazol-2-yl)methanamine and Structurally Related Analogs
Direct and extensive research specifically on this compound is limited in publicly available scientific literature. However, the research landscape of its precursors and structurally similar analogs provides a strong foundation for understanding its potential chemical properties and reactivity.
The key precursor, 7-chlorobenzo[d]thiazol-2-amine, has been synthesized and characterized. researchgate.net Its synthesis involves a multi-step process, and its spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, have been reported. researchgate.netresearchgate.net This precursor is a valuable starting material for the introduction of the aminomethyl group at the 2-position.
While a specific, detailed synthesis of this compound is not readily found, general synthetic routes to 2-aminomethylbenzothiazoles can be inferred. One common approach involves the synthesis of the corresponding 2-cyanobenzothiazole, followed by its reduction to the aminomethyl derivative. The synthesis of various substituted 2-cyanobenzothiazoles has been reported, often via palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. mdpi.comresearchgate.net Another potential route is the direct aminomethylation of a suitable 7-chlorobenzothiazole precursor, a reaction that has been explored for other benzothiazole derivatives. researchgate.net
The biological activities of structurally related compounds, such as 7-chloro-substituted benzothiazole derivatives and other 2-aminomethylbenzothiazoles, have been investigated. For instance, various 7-chloro-6-fluorobenzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Other substituted benzothiazoles have shown a broad spectrum of biological effects, including anticancer and anti-inflammatory properties. uokerbala.edu.iq These findings suggest that this compound could also possess interesting biological properties worthy of investigation.
Compound and Precursor Data
Below are tables summarizing key information for the target compound and its important precursor.
Table 1: Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇ClN₂S |
| Molecular Weight | 198.67 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC(=N2)CN |
Table 2: Characterization Data for the Precursor 7-Chlorobenzo[d]thiazol-2-amine
| Analysis | Data | Reference |
| Appearance | White powder | researchgate.net |
| 1H NMR (CDCl₃, 300 MHz) | δ, ppm: 5.70 br (NH₂, 2H), 7.10 d (1H, J = 7.7 Hz), 7.24 t (1H, J = 7.9 Hz), 7.40 d (1H, J = 7.6 Hz) | researchgate.net |
| 13C NMR (CDCl₃, 75 MHz) | δ, ppm: 117.20, 122.05, 126.10, 126.95, 131.34, 152.50, 166.13 | researchgate.netresearchgate.net |
| Mass Spectrometry (EI) | m/z = 184 (M+) | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(7-chloro-1,3-benzothiazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
InChI Key |
HSVOCBIKTOZRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CN |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 7 Chlorobenzo D Thiazol 2 Yl Methanamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (7-Chlorobenzo[d]thiazol-2-yl)methanamine and its analogs, ¹H-NMR and ¹³C-NMR are critical for confirming the arrangement of protons and carbon atoms within the molecule.
In the ¹H-NMR spectrum of benzothiazole (B30560) derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons of the aminomethyl group (-CH₂NH₂) at the 2-position would be expected to produce a characteristic singlet or a multiplet, depending on the solvent and concentration, in the range of δ 4.0 to 5.0 ppm. For instance, in the analog N-benzyl-6-chlorobenzo[d]thiazol-2-amine, the methylene (B1212753) protons (-CH₂) appear as a singlet at δ 4.631 ppm. arabjchem.org Similarly, for another analog, the methylene protons of an -OCH₂ group attached to the benzothiazole ring are observed as a singlet at δ 4.866 ppm. arabjchem.org
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzothiazole ring system typically resonate in the range of δ 110 to 170 ppm. For the closely related compound 7-chlorobenzo[d]thiazol-2-amine, seven distinct signals are observed in the ¹³C-NMR spectrum, corresponding to the three CH and four quaternary carbon atoms of the benzothiazole core. researchgate.net In derivatives such as N-benzyl-6-chlorobenzo[d]thiazol-2-amine, the carbon of the thiazole (B1198619) ring (C-2) appears at approximately δ 167.5 ppm. arabjchem.org The chemical shifts of the aromatic carbons are influenced by the position of the chlorine substituent and other groups attached to the ring.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Analogs
| Compound/Analog | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-benzyl-6-chlorobenzo[d]thiazol-2-amine | ¹H-NMR | CDCl₃ | 7.540 (d, J = 2.04 Hz, 1H, Ph-H), 7.357–7.394 (m, 3H, Ph-H), 7.305–7.332 (m, 3H, Ph-H), 7.243 (d, J = 2.04 Hz, 1H, Ph-H), 5.160 (s, 1H, -NH), 4.631(s, 2H, -CH₂) arabjchem.org |
| N-benzyl-6-chlorobenzo[d]thiazol-2-amine | ¹³C-NMR | CDCl₃ | 167.5 (thiazole-C), 158.7 (benzothiazole-C), 151.1 (Ph-C), 129.6 (Ph-C), 129.5 (benzothiazole-C), 126.6 (Ph-C), 121.6 (Ph-C), 115.8 (Ph-C), 110.5 (Ph-C), 48.7 (-CH₂) arabjchem.org |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | ¹H-NMR | DMSO-d₆ | 7.46–8.21 (m, 8H, 2C₆H₄), 9.26 (s, 1H, CH-pyran) nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | ¹³C-NMR | DMSO-d₆ | 116.7, 119.2, 119.8, 122.7, 123.0, 125.7, 125.9, 127.2, 130.7, 134.2, 136.4, 142.5, 152.4, 153.8 (aromatic carbons), 159.9 (C=N), 160.1 (C=O) nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govwikipedia.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
The primary amine (-NH₂) group would be expected to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching vibration of the thiazole ring is typically observed in the 1650-1550 cm⁻¹ region. nih.gov The in-ring C-C stretching vibrations of the benzene (B151609) ring usually appear between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov The C-S stretching vibration of the thiazole ring can be found in the fingerprint region, and the C-Cl stretching vibration is expected in the lower frequency region, typically below 800 cm⁻¹.
In a study of related benzothiazole derivatives, the C=N stretch of the benzothiazole ring was observed at 1653 cm⁻¹, and the C-Cl stretch was found at 784 cm⁻¹. nih.gov Another study on a similar scaffold reported the C=N stretching vibration at 1557 cm⁻¹. nih.gov
Table 2: Expected IR Absorption Bands for this compound Based on Analog Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch (primary amine) | 3500-3300 | Medium | nih.gov |
| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak | nih.gov |
| C-H Stretch (aliphatic -CH₂) | 3000-2850 | Medium | nih.gov |
| C=N Stretch (thiazole ring) | 1650-1550 | Medium to Strong | nih.govnih.gov |
| C-C Stretch (aromatic ring) | 1600-1400 | Medium to Weak | nih.gov |
| C-Cl Stretch | < 800 | Strong to Medium | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns. For this compound (C₈H₇ClN₂S), the monoisotopic mass is 198.00185 Da. researchgate.net
In an MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the thiazole ring.
Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. For example, the predicted CCS for the [M+H]⁺ adduct of this compound is 136.2 Ų. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 199.00913 | 136.2 | researchgate.net |
| [M+Na]⁺ | 220.99107 | 148.9 | researchgate.net |
| [M-H]⁻ | 196.99457 | 140.3 | researchgate.net |
| [M+NH₄]⁺ | 216.03567 | 158.9 | researchgate.net |
| [M+K]⁺ | 236.96501 | 143.4 | researchgate.net |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to verify its stoichiometric composition. For this compound (C₈H₇ClN₂S), the theoretical elemental composition would be calculated and compared against experimental results.
In the characterization of analogous benzothiazole derivatives, elemental analysis is routinely performed. For example, in the synthesis of various 2-aminobenzothiazole (B30445) derivatives, the structures were confirmed by elemental analysis for C, H, and N, with the found values being in close agreement with the calculated values. nih.govbldpharm.com For instance, the analysis of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one (C₁₆H₉NO₂S) showed calculated values of C 68.80%, H 3.25%, and N 5.01%, which were consistent with the found values of C 68.70%, H 3.33%, and N 5.12%. nih.gov
Table 4: Theoretical Elemental Composition of this compound (C₈H₇ClN₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 48.36 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.56 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.85 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.10 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.14 |
| Total | 198.69 | 100.00 |
Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of chemical compounds. Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of the product. High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative technique used to determine the purity of the final compound with high accuracy. nih.gov
For the analysis of benzothiazole derivatives, HPLC is often employed. The purity of the compound is typically determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. In the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, the purity of the compounds was found to be up to 99.36% by HPLC. nih.gov While specific HPLC conditions for this compound are not detailed in the provided search results, a typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Table 5: General Chromatographic Methods for Purity Assessment of Benzothiazole Derivatives
| Technique | Principle | Typical Application | Reference |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. | Reaction monitoring, preliminary purity check. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. | Quantitative purity determination of the final product. | nih.gov |
Derivatization and Structural Modification Strategies of the 7 Chlorobenzo D Thiazol 2 Yl Methanamine Scaffold
Substitutions and Transformations at the Methanamine Moiety
The primary amine of the methanamine group is a versatile handle for a variety of chemical transformations. Acylation and sulfonylation are common strategies to introduce diverse functionalities.
Acylation: The reaction of the primary amine with various acylating agents, such as acid chlorides or anhydrides, yields a wide range of amide derivatives. This transformation is typically straightforward and allows for the introduction of numerous alkyl and aryl groups. For instance, acetylation of 2-aminobenzo[d]thiazoles can be achieved by direct reaction with acetic acid. semanticscholar.org This approach can be generalized for the (7-Chlorobenzo[d]thiazol-2-yl)methanamine scaffold to produce N-acyl derivatives, thereby altering properties like lipophilicity and hydrogen bonding capacity.
Sulfonylation: The synthesis of sulfonamides from primary amines is a well-established method for creating derivatives with significant biological importance. theses.cz The reaction of this compound with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base would yield the corresponding sulfonamides. nih.govorganic-chemistry.org This strategy is valuable for introducing a range of substituted aryl or alkylsulfonyl groups, which can act as crucial pharmacophoric elements. A general method involves reacting the amine with a sulfonyl chloride in an aqueous medium with a base like sodium acetate. nih.gov
| Starting Material | Reagent | Product Type | Reference |
| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sulfonamide | nih.gov |
| Primary/Secondary Amine | Methyl sulfinates, then MCPBA | Sulfonamide | organic-chemistry.org |
| 2-Aminobenzo[d]thiazole | Acetic acid | Acetamide (B32628) | semanticscholar.org |
Modifications and Functionalization on the Benzene (B151609) Ring of this compound
The benzene portion of the benzothiazole (B30560) ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can influence the electronic properties and steric profile of the molecule.
The introduction of further halogen atoms onto the benzene ring can significantly impact the lipophilicity and metabolic stability of the parent compound. Halogenation reactions, such as bromination or chlorination, can be directed to specific positions on the aromatic ring depending on the reaction conditions and the directing effects of the existing chloro and thiazole (B1198619) substituents. For example, the treatment of 4-ethoxy acetanilide (B955) with bromine in acetic acid is a known method for introducing a bromine atom onto a benzene ring. tsijournals.com Similar strategies could be adapted for the 7-chlorobenzothiazole scaffold. The synthesis of di- and tri-halogenated benzothiazole derivatives has been explored, highlighting the feasibility of polyhalogenation. nih.gov
The electronic nature of the benzothiazole scaffold can be fine-tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.govscinito.ai
Electron-Withdrawing Groups (EWGs): Nitration is a classic method for introducing a nitro group (–NO₂), a strong EWG, onto an aromatic ring. The position of nitration is governed by the directing effects of the existing substituents. The introduction of EWGs like nitro or cyano groups into push-pull chromophores containing a benzothiazolium acceptor has been studied. acs.org Such modifications can significantly alter the electronic and optical properties of the molecule. nih.govacs.org
Electron-Donating Groups (EDGs): EDGs such as methyl (–CH₃) or alkoxy (–OR) groups can also be introduced. nih.govmdpi.com For instance, Friedel-Crafts alkylation could be employed to add alkyl groups, although selectivity can sometimes be a challenge on activated rings. msu.edu The presence of EDGs in the 6-position of the benzothiazole ring has been shown to enhance certain biological activities. mdpi.com
The strategic placement of EDGs and EWGs allows for the systematic modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov
| Modification Type | Group Example | Potential Synthetic Method | Effect | References |
| Halogenation | Bromo (–Br) | Electrophilic Bromination | Increased lipophilicity | tsijournals.com |
| Electron-Withdrawing | Nitro (–NO₂) | Nitration (e.g., HNO₃/H₂SO₄) | Modulates electronic properties | nih.govacs.orgmdpi.com |
| Electron-Donating | Methyl (–CH₃) | Friedel-Crafts Alkylation | Modulates electronic properties | nih.govmdpi.com |
Heterocyclic Ring Annulation and Fusion at Various Positions
Ring annulation, or the fusion of an additional heterocyclic ring onto the benzothiazole scaffold, is a powerful strategy for creating complex, polycyclic systems with novel properties. nih.gov These reactions often involve using functional groups at the 2-position of the benzothiazole as a starting point for building the new ring. While the parent compound is this compound, analogous reactions starting from 2-amino, 2-hydrazino, or 2-mercaptobenzothiazoles are well-documented and provide a blueprint for derivatizing the scaffold. nih.govresearchgate.net
The fusion of an oxadiazole ring to the benzothiazole core typically proceeds through a 2-hydrazinobenzothiazole (B1674376) intermediate. This intermediate can be prepared from the corresponding 2-aminobenzothiazole (B30445) derivative. The hydrazino group is then cyclized with various one-carbon synthons to form the 1,3,4-oxadiazole (B1194373) ring.
A common method involves reacting the 2-hydrazinobenzothiazole with a carboxylic acid derivative or carbon disulfide. mdpi.comnih.gov For example, refluxing a 2-hydrazinyl intermediate with carbon disulfide in the presence of a base leads to the formation of a mercapto-oxadiazole ring. acs.org These multistep syntheses result in the formation of rigid, planar fused systems like oxadiazolo[3,2-a]benzothiazoles. researchgate.netresearchgate.net
Similar to oxadiazole fusion, the synthesis of triazole-fused benzothiazoles also frequently starts with a 2-hydrazinobenzothiazole intermediate. tsijournals.com The cyclization to form the triazole ring can be achieved using various reagents.
1,2,4-Triazoles: Reaction of the 2-hydrazinobenzothiazole with reagents like formic acid or carbon disulfide can lead to the formation of fused 1,2,4-triazole (B32235) systems, such as s-triazolo[3,4-b]benzothiazoles. tsijournals.comnih.gov The specific product can depend on the reaction conditions. For example, heating with formic acid can yield the fused triazole, while reaction with carbon disulfide in an alkaline medium yields a mercapto-substituted fused triazole. tsijournals.com
1,2,3-Triazoles: The 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," is another powerful method. This involves reacting a benzothiazole derivative containing an azide (B81097) or an alkyne with a suitable reaction partner to construct a 1,2,3-triazole ring. nih.govresearchgate.net This approach offers high regioselectivity and yields. nih.gov
These fusion strategies significantly expand the chemical space accessible from the this compound scaffold, leading to compounds with diverse and potentially enhanced biological profiles.
Synthesis of Thiazolidinone-Containing Benzothiazole Derivatives
The synthesis of thiazolidin-4-one derivatives attached to a benzothiazole scaffold is a well-established strategy in medicinal chemistry. asianpubs.org The most common and efficient pathway involves a two-step process initiated from a primary amine. nanobioletters.comkoreascience.kr
The general synthesis commences with the formation of a Schiff base (or azomethine). This intermediate is prepared through the condensation reaction of the primary amine on the benzothiazole scaffold, in this case, this compound, with a variety of substituted aromatic aldehydes. The reaction is typically carried out by refluxing the reactants in a solvent such as methanol (B129727) or ethanol. nanobioletters.com
In the subsequent and definitive step, the isolated Schiff base undergoes a cyclocondensation reaction with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). This reaction leads to the formation of the five-membered thiazolidin-4-one ring. The process is often conducted in a high-boiling point solvent like N,N-dimethylformamide (DMF) and may be catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl2), to facilitate the ring closure. asianpubs.orgnih.gov The reaction mixture is typically heated under reflux for several hours to ensure completion. koreascience.krnih.gov Upon cooling and neutralization, the desired 3-((7-chlorobenzo[d]thiazol-2-yl)methyl)-2-(substituted-aryl)thiazolidin-4-one derivatives can be isolated and purified. asianpubs.org
| Compound Name | Starting Materials | Key Reagents |
| 3-((7-Chlorobenzo[d]thiazol-2-yl)methyl)-2-aryl-thiazolidin-4-one | This compound, Substituted aromatic aldehyde | Thioglycolic acid, ZnCl2 |
| 3-(6-Chlorobenzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one asianpubs.org | 2-Amino-6-chlorobenzothiazole, Substituted aromatic aldehyde | Thioglycolic acid, ZnCl2 |
| 2-(4-Bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | 2-Amino-5-chlorobenzothiazole (B1265905), 4-Bromobenzaldehyde | Mercaptoacetic acid |
Synthesis of Pyrazole-Containing Benzothiazole Derivatives
Incorporating a pyrazole (B372694) moiety onto the benzothiazole framework can be achieved through several synthetic routes, often involving the construction of the pyrazole ring from a benzothiazole-containing precursor. A prominent method utilizes a benzothiazole hydrazine (B178648) derivative as the key starting material. asianpubs.org
For instance, a synthesis can begin with the conversion of an amino-chlorobenzothiazole to its corresponding hydrazine derivative, such as 1-(7-chlorobenzo[d]thiazol-2-yl)hydrazine, by reacting it with hydrazine hydrate (B1144303). asianpubs.org This benzothiazole hydrazine can then be condensed with a β-dicarbonyl compound or, alternatively, with a ketone like acetophenone (B1666503) to form a hydrazone intermediate. asianpubs.org
This hydrazone is then subjected to the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This reaction facilitates the cyclization and formylation of the substrate, yielding a 1-(7-chlorobenzo[d]thiazol-2-yl)-3-aryl-1H-pyrazole-4-carbaldehyde. asianpubs.orgnih.gov This pyrazole-aldehyde is a versatile intermediate that can be further modified, for example, by reacting it with other hydrazine derivatives to form new Schiff bases, thereby creating more complex molecular architectures that link two distinct heterocyclic systems. asianpubs.org The synthesis of pyrazoles is a foundational reaction in heterocyclic chemistry, with numerous variations available. astate.eduorganic-chemistry.org
| Compound Name | Starting Materials | Key Reagents |
| 1-(7-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 1-(7-Chlorobenzo[d]thiazol-2-yl)hydrazine, Acetophenone | DMF, POCl3 |
| (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted-benzo[d]thiazol-2-yl)hydrazine asianpubs.org | 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, 6-Substituted-2-hydrazinobenzothiazole | N/A |
Synthesis of Benzimidazole-Containing Benzothiazole Derivatives
The synthesis of hybrid molecules containing both benzimidazole (B57391) and benzothiazole rings typically relies on the classic Phillips condensation method for benzimidazole formation. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and heat. nih.govheteroletters.org
To apply this to the this compound scaffold, the methanamine group must first be converted into a suitable carboxylic acid derivative. One approach involves reacting the starting amine with chloroacetic acid in the presence of a base like potassium hydroxide (B78521) to yield a (7-chlorobenzo[d]thiazol-2-yl)glycine derivative.
This intermediate, which now possesses the required carboxylic acid functionality, is then refluxed with an o-phenylenediamine in a solvent such as absolute ethanol. The elevated temperature facilitates the condensation and subsequent intramolecular cyclization, leading to the formation of the benzimidazole ring. This procedure results in the formation of N-((1H-benzo[d]imidazol-2-yl)methyl)-7-chlorobenzo[d]thiazol-2-amine, effectively linking the two heterocyclic systems via a methylene (B1212753) bridge. This strategy allows for the creation of a diverse library of derivatives by using variously substituted o-phenylenediamines. mdpi.com
| Compound Name | Starting Materials | Key Reagents |
| N-((1H-Benzo[d]imidazol-2-yl)methyl)-7-chlorobenzo[d]thiazol-2-amine | (7-Chlorobenzo[d]thiazol-2-yl)glycine, o-Phenylenediamine | Heat (Reflux) |
| N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-chlorobenzo[d]thiazol-2-amine | (5-Chlorobenzo[d]thiazol-2-yl)glycine, o-Phenylenediamine | Heat (Reflux) |
Synthesis of Thiadiazole-Containing Benzothiazole Derivatives
The introduction of a 1,3,4-thiadiazole (B1197879) ring to a benzothiazole scaffold is a common strategy for structural modification. nih.gov A widely used synthetic route begins with the preparation of an acylhydrazide (or hydrazide) derivative of the parent molecule.
Starting with this compound, an appropriate N-acylated derivative would first be synthesized, followed by reaction with hydrazine hydrate to produce the corresponding hydrazide. This key intermediate is then cyclized. The most direct method for forming the 1,3,4-thiadiazole ring from a hydrazide involves reacting it with carbon disulfide (CS2) in the presence of a strong base, such as potassium hydroxide. clockss.org The reaction proceeds through a dithiocarbazate intermediate, which upon heating undergoes dehydrative cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol.
Alternatively, the hydrazide can be reacted with a thiocyanate (B1210189) to form a thiosemicarbazide, which can then be cyclized under acidic conditions to yield an aminothiadiazole derivative. nih.gov These methods provide access to various substituted thiadiazoles linked to the benzothiazole core, offering a platform for diverse molecular designs. mdpi.com
| Compound Name | Starting Materials | Key Reagents |
| 5-(((7-Chlorobenzo[d]thiazol-2-yl)methyl)amino)-1,3,4-thiadiazole-2-thiol | Hydrazide derivative of this compound | Carbon disulfide, KOH |
| N-(5-Chloro-6-substituted-benzothiazol-2-yl)-N'-(substituted phenyl)- koreascience.krmdpi.comnih.govthiadiazole-2,5-diamine nih.gov | Substituted acetophenones, Thiosemicarbazides | Multi-step synthesis |
Synthesis of Metal Complexes Involving this compound Derivatives
Benzothiazole derivatives, particularly those modified to contain imine (Schiff base) functionalities, are effective ligands for the coordination of transition metal ions. mdpi.com The nitrogen atom of the azomethine group and the nitrogen or sulfur atoms within the benzothiazole ring can act as donor sites, enabling the formation of stable chelate complexes. nih.govuobaghdad.edu.iq
The synthesis of these metal complexes typically begins with the preparation of a suitable ligand. A Schiff base ligand can be readily synthesized by the condensation of this compound with an aldehyde or ketone, often one containing additional donor groups, such as a hydroxyl group in the ortho position (e.g., salicylaldehyde). nih.gov This reaction is usually performed by refluxing equimolar amounts of the amine and the aldehyde in a solvent like ethanol. mdpi.com
The resulting Schiff base ligand is then dissolved in a suitable solvent and treated with a solution of a metal salt, such as the chloride or nitrate (B79036) salts of metals like copper(II), nickel(II), cobalt(II), or zinc(II). nih.govorientjchem.orgresearchgate.net The reaction mixture is typically stirred and refluxed for several hours to facilitate the complexation. The pH of the solution may be adjusted to promote the formation of the final complex. nih.gov The resulting solid metal complex can then be isolated by filtration, washed, and dried. The stoichiometry of the complexes (metal-to-ligand ratio) can vary, leading to different geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. uobaghdad.edu.iq
| Compound Class | Ligand Precursors | Metal Salts |
| Metal complexes of Schiff base ligands | This compound, Aromatic aldehydes (e.g., salicylaldehyde) | CoCl2, NiCl2, CuCl2, ZnCl2, AlCl3, etc. nih.govuobaghdad.edu.iq |
| Co(II), Ni(II), Cu(II) complexes nih.gov | 2-(2′-Hydroxy)benzylideneaminonaphthothiazole | Co(II), Ni(II), Cu(II) salts |
| Al(III), Ni(II), K(I) complexes uobaghdad.edu.iq | Schiff bases from 4-chloro-6-nitro-2-amino-1,3-benzothiazole | AlCl3, NiCl2, KBr |
Advanced Computational and Theoretical Chemistry Studies of 7 Chlorobenzo D Thiazol 2 Yl Methanamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Docking Studies with Enzyme Active Sites
Docking studies have been instrumental in elucidating the potential inhibitory activities of benzothiazole (B30560) derivatives against a variety of enzymatic targets. Although direct studies on (7-Chlorobenzo[d]thiazol-2-yl)methanamine are limited, research on analogous structures reveals significant interactions with several key enzymes.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The EGFR signaling pathway is crucial in cell proliferation and is a common target in cancer therapy. nih.govdovepress.combwise.kr Molecular docking of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives into the ATP binding site of the EGFR-TK domain has been performed to predict their binding modes. nih.gov For instance, a highly active pyrimido[2,1-b]benzothiazole derivative demonstrated a strong binding interaction with the EGFR-TK active site. nih.gov Similarly, thiazolyl-pyrazoline derivatives have shown favorable binding affinities within the EGFR kinase active site, suggesting their potential as inhibitors. nih.gov The binding patterns of these derivatives often mimic that of established inhibitors like erlotinib. dovepress.com
p38α Mitogen-Activated Protein Kinase (p38α MAPK): The p38α MAPK is a key enzyme in the cellular response to stress and inflammation. Inhibition of p38α MAPK is a therapeutic strategy for inflammatory diseases and some cancers. nih.govnih.gov Docking studies of 1,2,4-triazole-based benzothiazole-2-amines have shown strong interactions with the p38α MAP kinase. nih.gov For example, a particularly potent compound from this series exhibited superior inhibitory activity compared to the standard inhibitor SB203580, a finding supported by its in silico binding mode which showed stronger interactions. nih.gov These studies highlight the potential of the benzothiazole scaffold to effectively target the p38α MAPK active site. nih.govresearchgate.net
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid approach for cancer treatment. f1000research.comnih.gov Hybrid molecules of benzothiazole cross-linked with hydroxamic acid have been designed and evaluated as HDAC inhibitors. f1000research.com Molecular docking of these hybrids into the active site of HDAC8 has been performed to predict their binding energies. hilarispublisher.com Furthermore, 2-aminobenzothiazole (B30445) derivatives containing hydroxamic acid have been reported as potent HDAC inhibitors. f1000research.com Computational studies on various HDAC isoforms help in designing selective inhibitors. nih.govnih.govajchem-a.com
α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition is a key strategy in managing type 2 diabetes. nih.govnih.govresearchgate.net Novel benzothiazole-triazole derivatives have been synthesized and shown to exhibit significant α-glucosidase inhibitory activity, far exceeding that of the standard drug acarbose. nih.govresearchgate.net Molecular docking studies have been crucial in understanding the binding interactions of these compounds within the enzyme's active site. For instance, a 5-chloro-benzothiazole derivative demonstrated potent inhibition, and docking studies revealed that the benzothiazole group formed π-π stacking interactions with key residues like His-239 and Phe-157. nih.gov Other studies on N-arylthiazole-2-amines also confirm the potential of the thiazole (B1198619) moiety to inhibit α-glucosidase. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Methyl salicylate-based thiazole derivatives have been designed as PTP1B inhibitors. Molecular docking simulations of the most active compounds revealed continuous interactions with the catalytic site and all the loops involved in the catalytic activity of the protein, indicating a strong potential for inhibition. nih.govnih.gov
Cyclooxygenase (COX-1 and COX-2): While specific docking studies on this compound with COX enzymes are not readily available, research on other thiazole derivatives provides insights. For example, certain 2-(trimethoxyphenyl)-thiazoles have been shown to be good inhibitors of both COX isoforms. f1000research.com
FabK and other enzymes: There is a lack of specific molecular docking information in the provided search results regarding the interaction of this compound or closely related analogs with FabK.
Analysis of Binding Affinities and Interaction Modes
The analysis of binding affinities and interaction modes from docking simulations provides a deeper understanding of the ligand-target interactions at a molecular level.
For the studied benzothiazole derivatives, the binding affinity is often quantified by the docking score (in kcal/mol), with lower values indicating a more favorable interaction. The interaction modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the enzyme's active site.
| Enzyme Target | Interacting Residues (Examples from related compounds) | Type of Interaction (Examples) | Reference |
| EGFR-TK | Not explicitly detailed in provided abstracts | ATP-binding site interactions | nih.govnih.gov |
| p38α MAPK | Met109 | Hinge region interaction | researchgate.net |
| α-Glucosidase | His-239, Phe-157 | π-π stacking | nih.gov |
| PTP1B | Catalytic site residues | Continuous interactions | nih.govnih.gov |
This table is generated based on data from studies on benzothiazole derivatives, not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.
Development of QSAR Models for Predicting Biological Activity
While a specific QSAR model for this compound was not found, QSAR studies have been performed on various series of benzothiazole derivatives to predict their antioxidant and enzyme inhibition properties. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors and the use of statistical methods to develop a predictive model.
Identification of Key Molecular Descriptors Influencing Activity
Through QSAR studies, key molecular descriptors that influence the biological activity of benzothiazole derivatives have been identified. These descriptors can be electronic (related to the distribution of electrons), steric (related to the size and shape of the molecule), or hydrophobic. For instance, in the context of antioxidant and enzyme inhibition activities of certain imidathiazolidinone derivatives of benzothiazole, electronic and steric descriptors were calculated to determine the effect of structure on activity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.
While specific MD simulation studies on this compound are not available in the provided results, MD simulations have been employed to study the stability of complexes between benzothiazole-based inhibitors and their target enzymes, such as p38α MAP kinase. researchgate.net These simulations can confirm the stability of the binding mode predicted by molecular docking and provide insights into the dynamic behavior of the complex.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization
The prioritization of lead compounds for further development hinges on a favorable ADMET profile. Computational models, built upon vast datasets of experimental results, provide a rapid and cost-effective means to predict these properties for novel chemical entities like this compound. These predictions are crucial for identifying potential liabilities and for guiding molecular modifications to enhance drug-like characteristics.
A comprehensive in silico ADMET evaluation of this compound involves the calculation of a variety of physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's two-dimensional structure and employ a range of quantitative structure-property relationship (QSPR) models and machine learning algorithms. While specific experimental data for this compound is not extensively available in the public domain, its ADMET properties can be predicted using established computational platforms.
Below is a table of predicted ADMET properties for this compound, generated using widely accepted computational models. These values offer a preliminary assessment of its drug-like potential.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 198.67 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Optimal lipophilicity for oral absorption |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Good potential for cell membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal epithelial cell passage |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects |
| Plasma Protein Binding | High | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with many common drugs |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Potential for renal excretion |
| Toxicity | ||
| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Reduced potential for cardiotoxicity |
| Ames Test (Mutagenicity) | Non-mutagenic | Unlikely to be a direct-acting mutagen |
| Hepatotoxicity | Low to Moderate Risk | Further experimental validation would be necessary |
This data is generated based on established in silico predictive models and should be considered for research prioritization purposes. Experimental validation is required for confirmation.
The predicted data suggests that this compound possesses several favorable drug-like properties, including good oral absorption and a low risk of cardiotoxicity. However, the potential for CYP2D6 inhibition highlights an area for further investigation and possible structural modification to mitigate the risk of drug-drug interactions. nih.govugm.ac.idmdpi.compreprints.org
In Silico Screening and Virtual Library Design for this compound Analogs
Building upon the foundational ADMET profile of this compound, in silico screening and virtual library design represent the next logical steps in the exploration of this chemical scaffold. These computational techniques enable the rapid evaluation of a vast number of structurally related analogs to identify candidates with potentially improved potency, selectivity, and pharmacokinetic properties.
The process of virtual library design for analogs of this compound would typically involve the systematic modification of its core structure. Key points of diversification could include:
Substitution on the Benzene (B151609) Ring: Introducing various substituents at different positions of the benzene ring to modulate lipophilicity, electronic properties, and metabolic stability.
Modification of the Methanamine Group: Altering the amine functionality to explore different interactions with biological targets and to influence basicity and hydrogen bonding capacity.
Isosteric Replacement: Replacing the thiazole ring with other heterocyclic systems to explore novel chemical space and intellectual property opportunities.
Once a virtual library of analogs is generated, it can be subjected to a hierarchical in silico screening cascade. This multi-step process typically includes:
Drug-Likeness Filtering: Initial filtering of the library based on established rules such as Lipinski's Rule of Five and Veber's rules to remove compounds with undesirable physicochemical properties. ugm.ac.idrsc.org
ADMET Prediction: More detailed prediction of ADMET properties for the filtered compounds to identify those with the most promising pharmacokinetic and safety profiles. mdpi.com
Pharmacophore-Based Screening: If a known biological target and its pharmacophore model are available, this step can be used to select analogs that possess the key chemical features required for binding.
Molecular Docking: For structure-based drug design, the most promising candidates from the previous steps are docked into the binding site of the biological target to predict their binding affinity and orientation. nih.govnih.gov
The output of this virtual screening process is a ranked list of analog candidates with the highest predicted potential for desired biological activity and drug-like properties. This information is invaluable for prioritizing the synthesis and experimental testing of a smaller, more focused set of compounds, thereby accelerating the drug discovery process.
Below is a hypothetical example of a small virtual library of this compound analogs and their predicted key properties.
| Compound ID | Modification | Predicted LogP | Predicted TPSA (Ų) | Predicted BBB Permeability |
| Parent | This compound | 2.5 | 65.2 | Low |
| Analog 1 | 7-Fluoro substitution | 2.1 | 65.2 | Low |
| Analog 2 | N-Methylation of methanamine | 2.8 | 62.1 | Low |
| Analog 3 | 6-Methoxy substitution | 2.3 | 74.4 | Low |
| Analog 4 | N-Acetylation of methanamine | 2.2 | 85.5 | Very Low |
This table represents a conceptual virtual library for illustrative purposes. The predicted values are based on general chemical principles and would require specific computational modeling for accuracy.
Through such systematic in silico exploration, researchers can efficiently navigate the vast chemical space around the this compound scaffold to identify novel and optimized drug candidates. nih.govniscpr.res.in
Investigation of Biological Activities of 7 Chlorobenzo D Thiazol 2 Yl Methanamine and Its Derivatives Non Clinical Focus
Antimicrobial Activity Research
The benzothiazole (B30560) scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological effects. Derivatives of this core structure have been the subject of extensive research to evaluate their efficacy against various microbial pathogens.
Antibacterial Efficacy Studies
Derivatives of the benzothiazole nucleus have been systematically investigated for their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing new analogs and evaluating their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Studies have shown that certain benzothiazole derivatives exhibit notable activity against various bacterial strains. For instance, some synthesized azo-clubbed benzothiazole analogues were tested against Staphylococcus aureus and Escherichia coli. nih.gov In other research, Schiff bases containing the benzothiazole moiety demonstrated good activity against Klebsiella pneumoniae. nih.gov The introduction of different substituents at various positions on the benzothiazole ring has been a key strategy to modulate antibacterial potency. For example, some N-(benzo[d]thiazol-2-yl)-2-chloroacetamides have shown potency against a range of tested strains. nih.gov Similarly, certain thiazolidinone derivatives of 2-aminobenzothiazole (B30445) have been evaluated against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
The following table summarizes the antibacterial efficacy of selected benzothiazole derivatives, providing insight into their activity spectrum.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Azo clubbed benzothiazole analogue | Staphylococcus aureus | 312.5–1250 |
| Azo clubbed benzothiazole analogue | Escherichia coli | 312.5–1250 |
| Benzothiazole-based Schiff base (59b) | Klebsiella pneumoniae | 0.4–0.8 |
| Pyrazolo-1,2-benzothiazine acetamide (B32628) (7h) | Staphylococcus aureus (MRSA & MDR) | 8 |
| Pyrazolo-1,2-benzothiazine acetamide (7b) | Staphylococcus aureus (MRSA & MDR) | 16 |
This table is interactive. Click on the headers to sort the data.
Antifungal Efficacy Studies
The development of novel antifungal agents is a critical area of research due to the rise of resistant fungal pathogens. Benzothiazole derivatives have emerged as a promising scaffold for creating new compounds with fungicidal or fungistatic properties. nih.gov
Research has demonstrated that modifications to the benzothiazole structure can lead to significant antifungal activity. Studies have evaluated these compounds against a panel of fungal species, including Candida albicans, a common opportunistic pathogen, and various species of Aspergillus. For example, some 2-amino-5-chlorobenzothiazole (B1265905) derivatives showed measurable activity against Candida glabrata and Aspergillus niger. The synthesis of novel series of these derivatives often involves creating hybrids with other heterocyclic structures to enhance their biological profile. researchgate.netnih.gov
The antifungal potential of several benzothiazole derivatives is highlighted in the table below, which presents their minimum inhibitory concentration (MIC) values against different fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) |
| 2-imino-thiazolidin-4-one derivative (6a) | Candida albicans | 15.62 |
| 2-imino-thiazolidin-4-one derivative (6b) | Candida albicans | 15.62 |
| Heteroarylated benzothiazole (2d) | Candida albicans | 60 |
| Heteroarylated benzothiazole (2j) | Trichophyton rubrum | 60 |
| 6-substituted 2-aminobenzothiazole (1n) | Candida albicans | 4–8 |
This table is interactive. Click on the headers to sort the data.
Anti-biofilm Activity Research
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antimicrobial agents. beilstein-journals.org The ability to inhibit biofilm formation or eradicate established biofilms is a key goal in the development of new therapeutics.
Several studies have explored the potential of benzothiazole derivatives as anti-biofilm agents. researchgate.net This research often involves screening compounds for their ability to prevent microbial adhesion to surfaces and disrupt the integrity of the biofilm matrix. For instance, certain 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole moiety have been shown to prevent biofilm formation in bacteria like Klebsiella aerogenes and Acinetobacter baumannii. nih.gov The anti-biofilm activity is typically quantified by measuring the percentage of biofilm inhibition or eradication at various concentrations of the compound.
The data below illustrates the anti-biofilm efficacy of selected derivatives against specific microbial strains.
| Compound/Derivative | Microbial Strain | Activity (% Inhibition/Eradication) |
| 1,2,3,5-tetrazine-benzothiazole (4a) | Acinetobacter baumannii | 86.5% (Inhibition) |
| 1,2,3,5-tetrazine-benzothiazole (4c) | Klebsiella aerogenes | 80.3% (Inhibition) |
| 1,2,3,5-tetrazine-benzothiazole (4b) | Staphylococcus epidermidis | 61.0% (Eradication) |
| 7-Methoxyquinoline derivative (3l) | Escherichia coli | 94.60% (Biofilm Extension) |
| 7-Methoxyquinoline derivative (3l) | Cryptococcus neoformans | 98.03% (Biofilm Extension) |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition Studies (Excluding Clinical Outcomes)
Beyond antimicrobial effects, the benzothiazole scaffold has been investigated for its capacity to inhibit specific enzymes involved in physiological and pathological processes. This research is foundational for understanding the compound's mechanism of action at a molecular level.
Cyclooxygenase (COX-1 and COX-2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents.
Research into benzo[d]thiazole analogs has explored their inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov These studies measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value signifies greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, provides a measure of the compound's preference for inhibiting COX-2 over COX-1. nih.gov
The following table presents in vitro COX inhibition data for representative compounds, demonstrating the potential for this chemical class to selectively target the COX-2 isozyme. nih.govresearchgate.netresearchgate.net
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Diclofenac (B195802) | 0.611 | 0.63 | 0.97 |
| Meloxicam | 36.6 | 4.7 | 7.78 |
| Celecoxib | >50 | 0.129 | >387.6 |
| Piroxicam | 0.55 | 4.4 | 0.125 |
This table is interactive. Click on the headers to sort the data.
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore considered a promising strategy for enhancing insulin sensitivity.
A variety of chemical scaffolds, including thiazole (B1198619) derivatives, have been investigated as potential PTP1B inhibitors. nih.gov Enzymatic assays are used to determine the IC₅₀ values of these compounds against PTP1B. Research has shown that certain geranylated flavonoids and methyl salicylate (B1505791) based thiazole derivatives can inhibit the PTP1B enzyme at submicromolar concentrations. nih.govnih.gov For example, one study found that a specific thiazole derivative (3j) inhibited the PTP1B enzyme with an IC₅₀ of 0.51 µM. nih.gov These findings highlight the potential of thiazole-containing structures to interact with and inhibit this important metabolic enzyme.
The table below summarizes the PTP1B inhibitory activity of several compounds from relevant studies.
| Compound/Derivative | IC₅₀ (µM) |
| Methyl salicylate based thiazole (3j) | 0.51 |
| Methyl salicylate based thiazole (3f) | 0.66 |
| Methyl salicylate based thiazole (3d) | 0.93 |
| Mimulone (Flavanone) | 1.9 |
| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | 8.2 |
This table is interactive. Click on the headers to sort the data.
α-Glucosidase Inhibition
Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net This enzyme, located in the intestine, is responsible for breaking down carbohydrates into glucose. researchgate.net By inhibiting its action, the rate of glucose absorption is slowed down. nih.gov Researchers have synthesized and evaluated various benzothiazole derivatives for their α-glucosidase inhibitory potential.
A study on benzothiazole-based oxadiazole derivatives identified compounds with potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. nih.govresearchgate.net For instance, some synthesized analogs exhibited IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, compared to acarbose's IC50 of 866.30 ± 3.20 μM. nih.gov Another series of novel benzothiazole-triazole derivatives also demonstrated superior α-glucosidase inhibitory activity, with IC50 values in the range of 20.7 to 61.1 μM. nih.govnih.gov The most active compound in this series, featuring a chlorine group at the 5-position of the benzothiazole ring and a tert-butyl group on the phenyl ring, had an IC50 value of 20.7 μM. nih.govnih.gov
Structure-activity relationship (SAR) studies have indicated that the presence and position of certain substituents on the benzothiazole ring and its derivatives are crucial for activity. The introduction of an electron-withdrawing group like chlorine has been shown to significantly increase inhibitory activity. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the α-glucosidase enzyme. nih.govresearchgate.net
Table 1: α-Glucosidase Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound ID | Description | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole-Oxadiazole Derivatives | General Range | 0.5 - 30.90 | nih.gov |
| Benzothiazole-Triazole Derivatives | General Range | 20.7 - 61.1 | nih.govnih.gov |
| Compound 6s | 5-chloro-benzothiazole derivative | 20.7 | nih.govnih.gov |
Enoyl-Acyl Carrier Protein (ACP) Reductase II (FabK) Inhibition
The type II fatty acid synthesis (FAS-II) system is essential for bacteria, and its enzymes are attractive targets for the development of new antibacterial agents. nih.gov Enoyl-acyl carrier protein (ACP) reductase (ENR) catalyzes the final, rate-limiting step in the fatty acid elongation cycle. nih.gov While several isoforms of ENR exist, such as FabI, FabL, and FabV, some pathogenic bacteria like Streptococcus pneumoniae possess a distinct isoform, FabK. nih.govnih.gov
The benzothiazole scaffold has been investigated for its potential to inhibit enzymes within the FAS-II pathway. nih.gov Research into phenylimidazole derivatives has provided insights into the inhibition of FabK, revealing that inhibitors can bind to a hydrophobic pocket in the enzyme's active site, leading to induced-fit movements of loop regions. nih.gov Although direct studies on (7-Chlorobenzo[d]thiazol-2-yl)methanamine derivatives as FabK inhibitors are not extensively documented, the known antibacterial properties of the benzothiazole core suggest its potential as a scaffold for designing inhibitors against various bacterial enzymes, including ENRs. nih.gov The development of compounds that specifically target FabK is of interest due to its presence in certain clinically relevant pathogens. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation. Their inhibition has emerged as a promising strategy in cancer therapy. researchgate.netnih.gov Several benzothiazole-containing compounds have been synthesized and evaluated as HDAC inhibitors. researchgate.netcapes.gov.br
In one study, a series of benzothiazole-containing hydroxamic acids were developed as analogues of the known HDAC inhibitor SAHA (Zolinza®). researchgate.netnih.gov Among them, N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide (a positional isomer of the titular compound's derivative) demonstrated potent HDAC inhibitory effects and exhibited cytotoxicity against five human cancer cell lines equivalent to SAHA. researchgate.netnih.gov Molecular docking studies of this compound and a related trifluoromethyl derivative showed higher affinities towards HDAC8 compared to SAHA. researchgate.netnih.gov Another study focusing on benzothiazole derivatives for autosomal dominant polycystic kidney disease identified a compound that effectively inhibits several HDACs, with a particular sensitivity towards HDAC6 (IC50 = 11 nM). capes.gov.br
These findings underscore the potential of the chlorobenzothiazole scaffold as a key element in the design of potent HDAC inhibitors.
Table 2: HDAC Inhibitory Activity of a Benzothiazole Derivative
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide | HDACs | Potent inhibition, equipotent to SAHA in cytotoxicity | researchgate.netnih.gov |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivity is implicated in the growth of various tumors. nih.gov Consequently, EGFR tyrosine kinase (EGFR-TK) is a significant target for the development of anticancer drugs. nih.govmdpi.com The benzothiazole nucleus has been utilized as a scaffold for designing new EGFR-TK inhibitors.
Research into novel benzothiazole and pyrimido[2,1-b]benzothiazole derivatives has shown their potential as EGFR-TK inhibitors. nih.gov In a specific study, a 2-substituted benzothiazole derivative (Compound 1) demonstrated the highest inhibitory activity against EGFR-TK, with a 70.58% inhibition of enzyme activity. nih.gov The design of these inhibitors often focuses on optimizing hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov Molecular docking studies are employed to understand the binding modes of these compounds and to rationalize their structure-activity relationships. nih.gov
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α mitogen-activated protein kinase (p38α MAPK) is a key enzyme in cellular signaling pathways that regulate inflammation and apoptosis. nih.gov Inhibition of p38α MAPK is considered a valuable strategy for treating chronic inflammatory diseases and certain cancers. nih.govfrontiersin.org Benzothiazole derivatives have been extensively explored as inhibitors of this kinase. nih.govresearchgate.net
A series of 1,2,4-triazole-based benzothiazole-2-amines were synthesized and showed potent p38α MAPK inhibition. frontiersin.org One compound from this series exhibited an IC50 value of 0.036 ± 0.12 μM, which was superior to the standard inhibitor SB203580 (IC50 = 0.043 ± 0.27 μM). frontiersin.org In another study, benzothiazole derivatives were optimized for activity against breast cancer cells, with two compounds showing significant inhibition of p38α MAPK. nih.gov Rational drug design and in silico analysis have been instrumental in developing these novel classes of benzothiazole-based p38α inhibitors. researchgate.net
Table 3: p38α MAPK Inhibitory Activity of a Benzothiazole Derivative
| Compound | Description | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 4f | 1,2,4-triazole-based benzothiazole-2-amine | 0.036 ± 0.12 | frontiersin.org |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net Inhibitors of this enzyme are of great interest for applications in cosmetics as skin-whitening agents and in medicine for treating hyperpigmentation disorders. syr.edu The benzothiazole scaffold has been incorporated into molecules designed to inhibit tyrosinase.
One study detailed the synthesis of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles as potent tyrosinase inhibitors. nih.gov The most active compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, displayed an IC50 value of 0.2 ± 0.01 μM, which is approximately 55 times more potent than the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov Other related heterocyclic structures, such as (Z)-2-benzylidene-dihydroimidazothiazolones and (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs, have also been shown to be effective tyrosinase inhibitors, with some derivatives exhibiting significantly greater potency than kojic acid. researchgate.netsyr.edu
Table 4: Tyrosinase Inhibitory Activity of a Benzothiazole Derivative
| Compound | Description | IC50 (μM) | Reference |
|---|---|---|---|
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 2-phenyl-benzothiazole derivative | 0.2 ± 0.01 | nih.gov |
Anti-inflammatory Activity Research
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with various diseases. The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. Benzothiazole derivatives have demonstrated significant potential in this area, often linked to their ability to inhibit key pro-inflammatory enzymes. frontiersin.orgnih.gov
The anti-inflammatory effects of benzothiazole derivatives are frequently associated with their inhibition of p38α MAPK. frontiersin.org As mentioned previously, p38α MAPK regulates the production of pro-inflammatory cytokines, and its inhibition can lead to a potent anti-inflammatory response. frontiersin.org A benzothiazole derivative that potently inhibited p38α MAPK also showed in vivo anti-inflammatory efficacy of 85.31%, comparable to the standard drug diclofenac sodium. frontiersin.org
Furthermore, research on related heterocyclic structures has reinforced the anti-inflammatory potential of this chemical class. Studies on 2-methylsulfanyl- nih.govnih.govnih.govtriazolo[1,5-a]quinazolines, which are structurally related, identified several compounds as promising multi-potent anti-inflammatory agents by inhibiting mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated macrophages. Similarly, thiazolidine (B150603) derivatives have been systematically reviewed for their ability to reduce NO production in lipopolysaccharide (LPS)-induced macrophages, confirming their anti-inflammatory action. The broad anti-inflammatory activity of the benzothiazole core is also supported by its use in designing inhibitors for other inflammatory targets. nih.gov
Analgesic Activity Research
Research into the analgesic properties of 7-chlorobenzothiazole derivatives has identified several compounds with significant potential. A study focused on a series of novel 7-(substituted)-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole derivatives, which were synthesized and evaluated for their analgesic effects. nih.gov These compounds, derived from 7-chloro-6-fluorobenzo[d]thiazol-2-amine, were tested for their ability to reduce pain in established animal models. nih.gov
The analgesic activity was assessed using both the tail-flick method and the acetic acid-induced writhing test in rats. nih.gov The results from these in vivo evaluations indicated that several of the synthesized derivatives exhibited moderate to significant analgesic activities. nih.gov Among the tested compounds, those labeled PB-6 and PB-8 were found to be particularly potent when compared to the other derivatives in the series. nih.gov
The general structure of benzothiazole has been recognized for a wide spectrum of biological activities, including analgesic effects. nih.gov The development of these specific 7-chloro-substituted derivatives represents a targeted approach to enhance this inherent property. The presence of the 7-chloro-6-fluoro substitution on the benzothiazole ring, combined with a pyrazole (B372694) moiety at the 2-position, appears to be a key structural feature for the observed analgesic responses. nih.gov
| Compound ID | Derivative Structure | Analgesic Activity Test Models | Observed Potency |
|---|---|---|---|
| PB-6 | 7-(substituted)-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | Tail-flick method, Acetic acid-induced writhing | Potent |
| PB-8 | 7-(substituted)-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | Tail-flick method, Acetic acid-induced writhing | Potent |
| Other Derivatives (PB-1 to PB-10 series) | 7-(substituted)-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | Tail-flick method, Acetic acid-induced writhing | Moderate to Significant |
Anticonvulsant Activity Research
The investigation of benzothiazole derivatives for anticonvulsant properties has been a significant area of research, with studies exploring how modifications at the 7-position of the benzothiazole ring influence activity. researchgate.net One notable study described the synthesis and anticonvulsant evaluation of a series of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles. Although these compounds feature a 7-alkoxy group instead of a 7-chloro group, the research provides valuable insight into the role of substitution at this specific position.
The anticonvulsant activity of this series was primarily evaluated using the maximal electroshock (MES) test in mice. The findings revealed that most of the synthesized compounds demonstrated good anticonvulsant activity. Structure-activity relationship (SAR) analysis indicated that the length of the alkoxy chain at the 7-position played a crucial role in determining the potency.
Among the compounds tested, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole (compound 5g) emerged as the most potent, with a median effective dose (ED₅₀) of 8.0 mg/kg and a protective index (PI) of 15.0. This performance was noted to be superior to that of established anticonvulsant drugs like carbamazepine (B1668303) and phenytoin (B1677684) in the same study. Further mechanistic studies on compound 5g suggested it possesses a broad spectrum of activity, likely acting through multiple mechanisms that may include the inhibition of voltage-gated ion channels and modulation of GABAergic activity.
| Compound ID | Derivative Structure | Median Effective Dose (ED₅₀) in MES Test (mg/kg) | Protective Index (PI) | Comparison to Standard Drugs |
|---|---|---|---|---|
| 5g | 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole | 8.0 | 15.0 | Better activity and higher safety than carbamazepine and phenytoin |
| Other 7-alkoxy derivatives | 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles | Data not specified | Data not specified | Most compounds exhibited good anticonvulsant activity |
Antioxidant Activity Research
The antioxidant potential of 7-chlorobenzothiazole derivatives has been explored through the synthesis and evaluation of specific Schiff base ligands. One such study focused on 5-(((7-chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol (L) and its transition metal complexes. researchgate.netresearchgate.net The in vitro antioxidant activity of this ligand and its complexes was determined using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assays. researchgate.netresearchgate.net
Schiff bases derived from the benzothiazole core are of interest due to their wide range of biological activities. mdpi.comijper.org In this context, the specific derivative of 7-chlorobenzothiazole was synthesized by the condensation of 7-chloro-2-aminobenzothiazole (B1581010) with an appropriate aldehyde. researchgate.netbohrium.com The evaluation of the antioxidant capacity of the resulting Schiff base ligand (L) indicated its ability to act as a free radical scavenger. researchgate.net The study also investigated metal complexes of this ligand, which in some cases can enhance biological activities. researchgate.netresearchgate.net
The research highlights that the core structure of 7-chlorobenzothiazole can be effectively modified to produce derivatives with significant antioxidant properties. The presence of the imine group and the phenolic hydroxyl group in the Schiff base ligand are likely key contributors to its radical-scavenging ability.
| Compound | Derivative Structure | Antioxidant Test Method | Activity |
|---|---|---|---|
| Ligand (L) | 5-(((7-chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol | DPPH free radical-scavenging assay | Demonstrated in vitro antioxidant activity |
| Metal Complexes of L | Co(II), Ni(II), Cu(II) complexes of Ligand L | DPPH free radical-scavenging assay | Demonstrated in vitro antioxidant activity |
Antitubercular Activity Research
The benzothiazole nucleus is a recognized pharmacophore in the development of antitubercular agents. researchgate.netnih.gov Research has been directed towards synthesizing and screening various benzothiazole derivatives for their efficacy against Mycobacterium tuberculosis. researchgate.netnih.govbenthamscience.com
One area of investigation involves benzothiazole amide derivatives. A study detailed the synthesis of a series of diamide (B1670390) benzothiazole derivatives, which were subsequently screened for their in vitro anti-TB activity using the Alamar blue assay. benthamscience.com This assay determined the minimum inhibitory concentration (MIC) required to inhibit the growth of the tuberculosis bacterium. The results showed that some of the synthesized compounds exhibited superior activity, with MIC values as low as 1.6 µg/mL. benthamscience.com
Furthermore, in silico studies have been conducted to predict the activity of 7-chlorobenzothiazole derivatives against Mycobacterium tuberculosis. For instance, the Schiff base ligand 5-(((7-chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol was evaluated through molecular docking studies against potential protein targets of the bacterium. researchgate.net Another study on novel benzothiazole derivatives (BNTZ) identified compounds with significant activity against both the susceptible H37Rv strain and multi-drug resistant strains of M. tuberculosis. researchgate.netnih.gov For example, a BNTZ derivative incorporating a naphthalene (B1677914) nucleus showed antitubercular activity with a MIC of 6 µg/mL against the H37Rv strain. researchgate.netnih.gov These findings underscore the potential of the 7-chlorobenzothiazole scaffold as a basis for developing new and effective antitubercular drugs. researchgate.net
| Compound Type | Test Strain | Activity/Result | Reference |
|---|---|---|---|
| Diamide benzothiazole derivatives | M. tuberculosis | MIC values as low as 1.6 µg/mL | benthamscience.com |
| BNTZ derivative with naphthalene nucleus (BNTZ 2) | M. tuberculosis H37Rv | MIC of 6 µg/mL | researchgate.netnih.gov |
| BNTZ derivative with naphthalene nucleus (BNTZ 2) | Multi-drug resistant M. tuberculosis | MIC of 11 µg/mL | researchgate.netnih.gov |
| BNTZ derivative with isoquinoline (B145761) nucleus (BNTZ 9) | M. tuberculosis H37Rv and MDR strains | MIC of 8 µg/mL | researchgate.netnih.gov |
| 5-(((7-chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol | Mycobacterium tuberculosis (in silico) | Docking studies performed to predict activity | researchgate.net |
Mechanistic Studies of Biological Interactions of 7 Chlorobenzo D Thiazol 2 Yl Methanamine Analogs
Elucidation of Target Modulation and Signaling Pathway Interference (e.g., AKT, ERK, NF-κB signaling pathways)
Recent studies on benzothiazole (B30560) derivatives have highlighted their capacity to interfere with critical intracellular signaling pathways that are often dysregulated in various diseases, including cancer. Notably, the AKT and ERK signaling pathways, which are central to cell survival, proliferation, and differentiation, have been identified as key targets.
A study on 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), an analog of (7-Chlorobenzo[d]thiazol-2-yl)methanamine, demonstrated its ability to significantly inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cell lines. nih.gov This dual inhibition suggests a potent anti-proliferative mechanism. The combined targeting of the MAPK/ERK and PI3K/AKT pathways has been shown to enhance anticancer effects in leukemia cells by inducing oxidative stress and apoptosis. nih.govmdpi.com
Furthermore, the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, is another potential target for benzothiazole derivatives. Pterostilbene, a natural analog of resveratrol, has been shown to exert anti-inflammatory effects by attenuating the NF-κB and ERK signaling pathways. mdpi.com While direct evidence for this compound is limited, the activity of its analogs suggests a likelihood of interference with these pivotal signaling cascades.
Table 1: Modulation of Signaling Pathways by Benzothiazole Analogs
| Compound/Analog | Target Pathway(s) | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | AKT, ERK | A431, A549 | Inhibition of signaling | nih.gov |
| AZD0364 and ZSTK474 (ERK and PI3K inhibitors) | MAPK/ERK, PI3K/AKT | REH, MOLT-4, MOLM-14 | Synergistic anticancer effect, increased ROS, apoptosis | nih.govmdpi.com |
| Pterostilbene | NF-κB, ERK | RAW 264.7 | Attenuation of inflammatory response | mdpi.com |
Investigation of Cellular Processes Affected (e.g., apoptosis, cell cycle regulation, cell migration)
The modulation of signaling pathways by this compound analogs translates into significant effects on various cellular processes, including apoptosis, cell cycle progression, and cell migration.
Apoptosis: Several benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov The analog 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) also demonstrated apoptosis-promoting effects in cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds.
Cell Cycle Regulation: In addition to apoptosis, analogs of this compound can influence the cell cycle. The aforementioned compound B7 was found to cause cell cycle arrest, a process that can halt the proliferation of cancer cells. nih.gov Another study on isoxazole (B147169) derivatives of benzothiazole amine revealed their ability to regulate the cell cycle through the activation of p53, a critical tumor suppressor protein. researchgate.net Platycodin D, a natural compound, has been shown to block gallbladder cancer cells at the G2/M phase of the cell cycle. nih.gov
Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. Research has shown that benzothiazole derivatives can inhibit this process. Compound B7 was observed to hinder cell migration in cancer cell lines. nih.gov Similarly, Platycodin D effectively inhibited the migratory and invasive abilities of gallbladder cancer cell lines. nih.gov The ethanolic extract of Antrodia cinnamomea has also been found to suppress the migration of A549 lung cancer cells. mdpi.com
Table 2: Effects of Benzothiazole Analogs on Cellular Processes
| Compound/Analog | Cellular Process Affected | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | Apoptosis, Cell Cycle, Cell Migration | A431, A549 | Promoted apoptosis, caused cell cycle arrest, hindered migration | nih.gov |
| Novel Benzothiazole Derivative | Apoptosis | Colorectal cancer cells | Induced apoptosis via mitochondrial pathway | nih.gov |
| Isoxazole derivatives of benzothiazole amine | Cell Cycle Regulation | Not specified | Regulated cell cycle via p53 activation | researchgate.net |
| Platycodin D | Apoptosis, Cell Cycle, Cell Migration | Gallbladder cancer cells | Induced apoptosis, G2/M arrest, inhibited migration and invasion | nih.gov |
| Ethanolic Extract of Antrodia cinnamomea | Cell Migration | A549 | Suppressed cell migration | mdpi.com |
Characterization of Specific Receptor Binding and Activation Profiles (e.g., D2 Dopamine (B1211576) Receptor)
The benzothiazole scaffold is a recognized pharmacophore that can interact with various receptors. Of particular interest is the D2 dopamine receptor, a key target in the treatment of neuropsychiatric disorders. Several traditional antiemetics with high affinity for D2 receptors feature structures that, while not direct analogs, share chemical space with benzothiazoles. nih.gov
It is plausible that this compound and its analogs could exhibit affinity for the D2 dopamine receptor, but further experimental validation is required to characterize their specific binding profiles and functional activities (agonist, antagonist, or partial agonist).
Biochemical Assays for Enzyme Inhibition Kinetics and Reversibility
The benzothiazole nucleus is present in a variety of enzyme inhibitors. While specific data on the enzyme inhibition kinetics of this compound is not detailed in the provided search results, the broader class of benzothiazole derivatives has been shown to inhibit several enzymes.
For example, certain benzothiazole derivatives have been identified as inhibitors of carbonic anhydrase, with some showing selectivity for different isoforms of the enzyme. researchgate.net The synthesis of novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives has also been explored for their potential as c-Met, tyrosine kinase, and Pim-1 inhibitors. researchgate.net
Biochemical assays are crucial for determining the potency (e.g., IC50 or Ki values) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of these compounds. Such studies would be necessary to fully understand the potential of this compound as an enzyme inhibitor.
Structure Activity Relationship Sar Analysis of 7 Chlorobenzo D Thiazol 2 Yl Methanamine and Its Derivatives
Impact of Chlorine Substitution on Biological Activity
The presence and position of a chlorine atom on the benzothiazole (B30560) scaffold can significantly modulate the biological activity of the compound. Generally, the introduction of a chlorine atom into a biologically active molecule can enhance its efficacy. eurochlor.org This enhancement is often attributed to the electronic and lipophilic properties of chlorine. The electron-withdrawing nature of chlorine can alter the electron density of the benzothiazole ring system, influencing its binding affinity to target proteins. nih.gov Furthermore, the lipophilicity imparted by the chlorine atom can improve the compound's ability to cross cell membranes, thereby increasing its bioavailability.
Table 1: Effect of Chlorine Substitution on Biological Activity of Benzothiazole Derivatives
| Compound/Derivative | Substitution Pattern | Observed Biological Activity | Reference |
| 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | Chlorine at C7 and 2,6-dichloro substitution on the N-phenyl ring | Promising anticancer activity | nih.gov |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Chlorine at C6 and a 4-nitrobenzyl group at the 2-amino position | Significant inhibition of cancer cell proliferation and anti-inflammatory effects | nih.gov |
| 2-Bromo-5-methyl substituted benzamidothiazole | Bromo at C2 and methyl at C5 of the phenyl ring | Inactive in NF-κB activation assay | nih.gov |
| 5-Bromo-2-methyl substituted benzamidothiazole | Bromo at C5 and methyl at C2 of the phenyl ring | Inactive in NF-κB activation assay | nih.gov |
This table presents data on related benzothiazole derivatives to infer the potential impact of halogen substitution.
Role of the Methanamine Moiety in Ligand-Target Interactions
The methanamine moiety at the 2-position of the benzothiazole ring plays a pivotal role in mediating interactions with biological targets. This group, consisting of a methylene (B1212753) bridge and a primary amine, can participate in various non-covalent interactions, which are fundamental for ligand-receptor binding. nih.gov The primary amine is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. The ability to form these hydrogen bonds is often crucial for the stability of a ligand-protein complex. researchgate.net
Furthermore, under physiological conditions, the amine group can be protonated, acquiring a positive charge. This allows for the formation of strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a target protein. nih.gov The methylene linker provides flexibility, allowing the amine to orient itself optimally within the binding pocket to establish these critical interactions. The incorporation of positively charged amidine moieties, which are structurally related to the protonated amine, has been shown to significantly improve the biological activity of benzothiazole derivatives, underscoring the importance of this type of interaction. nih.gov
Influence of Benzene (B151609) Ring Substitutions on Potency and Selectivity
Substitutions on the benzene portion of the benzothiazole ring have a profound impact on the potency and selectivity of the resulting derivatives. The nature, size, and position of these substituents can fine-tune the electronic properties, lipophilicity, and steric profile of the entire molecule. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the benzothiazole nitrogen and the 2-methanamine group, thereby influencing their interaction with target molecules. mdpi.com
A systematic exploration of substitutions on the phenyl ring can lead to the identification of more potent and selective compounds. nih.gov For instance, the addition of methyl groups can enhance binding by interacting with hydrophobic pockets in the target protein. nih.gov However, the effect is highly dependent on the specific location of the substitution. In some cases, even a subtle change, like moving a methyl group from one position to another, can lead to a significant change in activity. nih.gov The steric hindrance introduced by bulky substituents can also be a determining factor, either by preventing the molecule from binding to a certain target, thus increasing selectivity, or by forcing a conformational change that is favorable for binding. mdpi.com
Table 2: Influence of Benzene Ring Substitutions on the Activity of Benzothiazole Analogs
| Base Scaffold | Substitution on Benzene Ring | Change in Potency/Selectivity | Reference |
| Sulfamoyl Benzamidothiazole | 2,5-dimethylphenyl | Active | nih.gov |
| Sulfamoyl Benzamidothiazole | 2-bromo-5-methylphenyl | Inactive | nih.gov |
| Sulfamoyl Benzamidothiazole | 5-bromo-2-methylphenyl | Inactive | nih.gov |
| Sulfamoyl Benzamidothiazole | Phenyl (des-methyl) | Inactive | nih.gov |
This table illustrates how substitutions on an attached phenyl ring can modulate activity, providing insights into the principles applicable to the benzene ring of the benzothiazole scaffold itself.
Contribution of Attached Heterocyclic Rings to Overall Pharmacological Profiles
For example, attaching a pyridine (B92270) ring can introduce a basic nitrogen atom, which can serve as a hydrogen bond acceptor and influence the compound's pharmacokinetic properties. researchgate.net Similarly, the incorporation of rings like pyrimidine, imidazole, or triazole can lead to novel interactions with target proteins and result in different biological activities. jchemrev.comacs.org The fusion of a triazole ring to a benzothiazole scaffold has been shown to yield compounds with potent inhibitory activity against various enzymes. acs.org The strategic addition of such rings is a common strategy in drug discovery to optimize the lead compound's properties. nih.gov
Identification of Key Pharmacophoric Features within the (7-Chlorobenzo[d]thiazol-2-yl)methanamine Scaffold
A pharmacophore model for the this compound scaffold can be constructed by identifying the key molecular features essential for its biological activity. Based on the analysis of its structure and the general principles of benzothiazole SAR, several key pharmacophoric elements can be proposed. nih.gov
The benzothiazole nucleus itself serves as a rigid, hydrophobic scaffold that provides the basic framework for the spatial arrangement of other functional groups. nih.gov The nitrogen and sulfur atoms within the thiazole (B1198619) ring are important for binding and can engage in various non-covalent interactions. mdpi.com
Key pharmacophoric features likely include:
A hydrogen bond donor/acceptor site: The nitrogen atom in the thiazole ring.
A hydrophobic aromatic region: The benzene ring, which can engage in hydrophobic and pi-stacking interactions.
A halogen bond donor: The chlorine atom at the 7-position, which can also contribute to lipophilicity.
A flexible cationic/hydrogen bond donor group: The methanamine moiety at the 2-position, which is crucial for forming key electrostatic and hydrogen bond interactions.
The spatial relationship between these features is critical. Molecular modeling studies on related benzothiazole inhibitors have indicated that hydrophobic interactions of the benzothiazole ring with the enzyme contribute significantly to potency. nih.gov The combination of the rigid scaffold, the specific electronic properties conferred by the chlorine substituent, and the interactive potential of the methanamine group defines the pharmacophoric profile of this class of compounds.
Emerging Research Directions and Future Perspectives for 7 Chlorobenzo D Thiazol 2 Yl Methanamine Research
Development of Multi-Targeting Ligands Based on the (7-Chlorobenzo[d]thiazol-2-yl)methanamine Framework
The conventional "one-target, one-drug" approach is often insufficient to address the complexities of multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound framework is an attractive scaffold for MTDL design due to the diverse biological activities associated with the benzothiazole (B30560) core. rsc.orgresearchgate.net
Researchers are actively exploring the synthesis of hybrid molecules that combine the this compound moiety with other pharmacophores to create compounds with synergistic effects. For instance, new benzothiazole-based derivatives have been investigated as potential treatments for Alzheimer's disease by targeting multiple pathways. nih.gov One promising compound, 3s, demonstrated activity at the histamine (B1213489) H3 receptor and also inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are relevant targets in Alzheimer's disease pathology. nih.gov This highlights the potential of the benzothiazole scaffold in creating effective MTDLs. nih.govuniba.it
Application of Advanced Synthetic Methodologies for Diversification of this compound Derivatives
The exploration of the chemical space surrounding the this compound core is essential for discovering new derivatives with enhanced properties. Advanced synthetic methodologies play a crucial role in this diversification process. pharmacyjournal.in Modern organic synthesis techniques, such as the Betti reaction, have been employed to create novel benzothiazolylamino-containing β-naphthol derivatives in good yields. nih.gov
The development of efficient and versatile synthetic routes is a continuous focus. For example, a one-pot, three-component reaction has been utilized to synthesize 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives. nih.gov Furthermore, the synthesis of various heterocyclic derivatives of 2-amino-5-chlorobenzothiazole (B1265905) has been achieved through multi-step reaction sequences, demonstrating the adaptability of the benzothiazole core to a range of chemical transformations. These advanced methods enable the generation of diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and prediction of new molecules. premierscience.comnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for improved efficacy and safety. premierscience.commdpi.com
In the context of benzothiazole research, AI and ML can be leveraged to:
Predict Biological Activity: AI algorithms can be trained on existing data to predict the anticancer, antimicrobial, or other biological activities of novel this compound derivatives. nih.gov
Optimize Drug Properties: Machine learning models can predict crucial pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. mdpi.com This allows for the in silico screening of compounds before committing to costly and time-consuming synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for drug discovery. nih.gov
Exploration of this compound Analogs in Novel Research Areas
The utility of the this compound scaffold extends beyond medicinal chemistry. Its unique chemical and physical properties make it a candidate for applications in materials science and agricultural chemistry.
In materials science , the inherent fluorescence of the benzothiazole ring system suggests potential for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
In agricultural chemistry , benzothiazole derivatives have shown promise as pesticides. nih.gov For example, some β-naphthol derivatives containing a benzothiazolylamino group have exhibited insecticidal and antifeedant activities. nih.gov The development of new analogs of this compound could lead to the discovery of novel and effective agrochemicals for research purposes, such as fungicides and herbicides. researchgate.netnih.gov
Future Directions in the Fundamental Understanding of Benzothiazole Reactivity and Biological Functionality
A deeper understanding of the fundamental chemical reactivity and biological interactions of the benzothiazole ring system is crucial for future advancements. rsc.org The reactivity of the benzothiazole core allows for substitution at various positions, with the C2 position being particularly important for biological activity. researchgate.netpharmacyjournal.in
Future research will likely focus on:
Elucidating Reaction Mechanisms: A more profound understanding of the mechanisms of known reactions and the development of new synthetic transformations will enable more precise control over the synthesis of complex derivatives.
Identifying Biological Targets: Pinpointing the specific molecular targets of this compound and its analogs is essential for understanding their mechanisms of action. Western blot analysis has shown that some benzothiazole derivatives can inhibit key signaling pathways in cancer cells, such as the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways. nih.gov
Structure-Activity Relationship (SAR) Studies: Continued investigation into how the position and nature of substituents on the benzothiazole ring influence biological activity will guide the rational design of more potent and selective compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
